Cbz-L-alaninol
Description
Overview of Alaninol Derivatives in Organic Synthesis
Derivatives of the amino acid alanine (B10760859) are of significant interest in chemistry, pharmacology, and biochemistry. ontosight.ai N-protected amino acids, including those derived from alanine, are crucial intermediates in various fields such as peptide synthesis and medicinal chemistry, and they serve as important chiral sources. tsijournals.com The modification of the basic alanine structure results in altered chemical and physical properties, such as reactivity and solubility, creating a wide range of potential applications. ontosight.ai
Alaninol, the alcohol corresponding to alanine, and its derivatives are particularly valuable chiral building blocks. abcr.com One of the most common applications for chiral amino alcohols like L-valinol and L-phenylalaninol is in the synthesis of chiral oxazolidinones. sci-hub.se These oxazolidinones function as versatile chiral auxiliaries in many significant asymmetric syntheses. bioorg.org The typical synthetic route involves the reduction of a chiral amino acid to its corresponding amino alcohol, which is then cyclized. sci-hub.setandfonline.com This general strategy underscores the fundamental role of alaninol derivatives as precursors to more complex chiral structures essential for stereocontrolled reactions.
Significance of the Benzyloxycarbonyl (Cbz) Protecting Group in Amino Alcohol Chemistry
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amino group protection in organic synthesis, particularly in peptide chemistry. total-synthesis.combachem.com Introduced by Leonidas Zervas and Max Bergmann in the 1930s, it was the basis for the first successful method of controlled chemical peptide synthesis. wikipedia.org The Cbz group protects an amine by converting it into a less reactive carbamate (B1207046), thereby suppressing the nucleophilicity and basicity of the nitrogen's lone pair of electrons. total-synthesis.comwikipedia.org
This "masking" of reactivity is essential when performing reactions on other parts of a molecule, such as the hydroxyl group of an amino alcohol. ontosight.ai The Cbz group is valued for its stability under both acidic and basic conditions, making it "orthogonal" to many other common protecting groups like Boc and Fmoc. total-synthesis.com This means it can remain intact while other protecting groups are removed, allowing for complex, multi-step syntheses. highfine.com The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. wikipedia.orghighfine.com It is most commonly removed under mild conditions via catalytic hydrogenolysis, a method that preserves other sensitive functional groups. total-synthesis.comhighfine.com This combination of robust protection and mild removal makes the Cbz group exceptionally useful in the chemistry of multifunctional compounds like amino alcohols.
Historical Context of Cbz-L-Alaninol's Emergence in Stereoselective Synthesis
The emergence of this compound as a tool in stereoselective synthesis is a direct result of two major developments in organic chemistry: the invention of the Cbz protecting group and the "chiral pool" concept. The Bergmann-Zervas synthesis, introduced in 1932, revolutionized peptide chemistry by allowing for the stepwise assembly of amino acids, a feat made possible by the Cbz group's ability to prevent racemization and unwanted side reactions. wikipedia.org
Concurrently, chemists began to recognize the value of using readily available, enantiomerically pure natural products like amino acids as starting materials for complex syntheses—a strategy known as chiral pool synthesis. abcr.com Naturally occurring L-amino acids provide an inexpensive and abundant source of stereocenters. abcr.comsci-hub.se
By applying the principles of protecting group chemistry to the chiral pool, specific reagents like this compound were developed. The process involves taking a natural amino acid (L-alanine), reducing it to the corresponding amino alcohol (L-alaninol), and then protecting the amine with a Cbz group. This creates a stable, enantiomerically pure building block where the hydroxyl group is available for further reaction. Researchers have used this compound as a key starting material in the stereoselective synthesis of complex molecules. For instance, it has been used in the synthesis of densely functionalized iminosugars, where N-Cbz-D-alaninol was a key intermediate. acs.org It has also been employed as a precursor in the convergent synthesis of chiral cyclic peptidomimetics. rsc.org These applications highlight how the historical development of protecting group strategies enabled the transformation of simple, natural molecules into sophisticated reagents for modern stereoselective synthesis.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| (L)-Alanine |
| (L)-Phenylalaninol |
| (L)-Valinol |
| Alaninol |
| Benzyl chloroformate |
| This compound |
| N-Benzyloxycarbonyl-L-alaninol |
| Oxazolidinone |
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-1-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPHMHSLDRPUSM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437508 | |
| Record name | CBZ-L-ALANINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66674-16-6 | |
| Record name | CBZ-L-ALANINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-[(2S)-1-hydroxypropan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Cbz L Alaninol
Classical Synthetic Approaches to Cbz-L-Alaninol
Classical methods for synthesizing this compound typically follow one of two logical pathways: either the reduction of a protected amino acid precursor or the protection of the amino alcohol. Both routes are effective and rely on fundamental reactions in organic synthesis.
Synthesis via N-Carbobenzyloxy-L-Alanine Reduction
One of the most common strategies for preparing this compound is through the chemical reduction of the carboxylic acid group of N-Carbobenzyloxy-L-alanine (Cbz-L-alanine). This process involves two main stages: the protection of the L-alanine amino group and the subsequent reduction of the carboxyl group.
First, L-alanine is protected with a benzyloxycarbonyl (Cbz or Z) group. This is typically achieved by reacting L-alanine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, a procedure known as the Schotten-Baumann reaction. The base, often sodium hydroxide or sodium carbonate, neutralizes the hydrochloric acid byproduct.
Once the N-Cbz-L-alanine precursor is obtained, the carboxylic acid must be reduced to a primary alcohol. Direct reduction of a carboxylic acid can be challenging and may require harsh reducing agents like lithium aluminum hydride (LiAlH₄). A milder and more common approach involves a two-step process where the carboxylic acid is first converted to an ester, such as a methyl or ethyl ester. This esterification is typically carried out in the corresponding alcohol under acidic catalysis. The resulting N-Cbz-L-alanine ester is then readily reduced to this compound using a borohydride reducing agent, such as sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) nih.gov. The use of borohydrides is advantageous as they are more selective and safer to handle than hydrides like LiAlH₄.
| Step | Reactants | Reagents/Conditions | Product |
| 1. Protection | L-alanine, Benzyl chloroformate | Aqueous base (e.g., NaOH, Na₂CO₃), 0°C to room temp. | N-Carbobenzyloxy-L-alanine |
| 2. Esterification | N-Carbobenzyloxy-L-alanine | Alcohol (e.g., Methanol (B129727), Ethanol), Acid catalyst (e.g., H₂SO₄) | N-Cbz-L-alanine alkyl ester |
| 3. Reduction | N-Cbz-L-alanine alkyl ester | Borohydride reducing agent (e.g., NaBH₄), Organic solvent | This compound |
Derivatization of L-Alaninol with Benzyl Chloroformate
An alternative and more direct classical route is the derivatization of the commercially available chiral amino alcohol, L-alaninol. This approach involves a single protection step where the amino group of L-alaninol is acylated to form the carbamate (B1207046) linkage.
In this synthesis, L-alaninol is treated with benzyl chloroformate in the presence of a base. The reaction is typically performed in a biphasic system (e.g., an organic solvent and water) or in a suitable organic solvent at low temperatures (e.g., 0 °C) to control the reactivity of the benzyl chloroformate google.comnih.gov. A variety of bases can be used, including sodium hydroxide, sodium carbonate, or tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction google.comnih.gov. This method is often preferred for its simplicity and high yields, provided the starting L-alaninol is readily accessible.
| Reactant 1 | Reactant 2 | Base | Solvent System | Typical Conditions |
| L-Alaninol | Benzyl chloroformate | Sodium hydroxide | Water/Organic Solvent | 0°C to Room Temp |
| L-Alaninol | Benzyl chloroformate | Sodium carbonate | Water | 0°C |
| L-Alaninol | Benzyl chloroformate | DIPEA | Acetonitrile | Room Temp |
Chemoenzymatic and Biocatalytic Syntheses of this compound
Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to classical synthesis. These approaches primarily focus on the stereoselective synthesis of the L-alaninol precursor, which is then chemically protected with the Cbz group in a subsequent step.
Enzymatic Reduction of Precursors to L-Alaninol
The biocatalytic synthesis of L-alaninol can be achieved through the enzymatic reduction of L-alanine or its derivatives. Enzymes such as reductases and dehydrogenases are capable of performing this transformation with high enantioselectivity.
Research has shown that a cell-free preparation from Mycobacterium avium contains an L-alanine reductase enzyme that can directly reduce L-alanine to L-alaninol. This reduction is reported to be more effective in the presence of cofactors such as ATP and NADH chemicalbook.com. Furthermore, engineered amine dehydrogenases (AmDHs) have been successfully used in the reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with excellent conversion and enantiomeric excess acs.org. Enzyme cascades, coupling an alcohol dehydrogenase (ADH) with an amine dehydrogenase (AmDH), have also been developed for the synthesis of chiral amines from alcohol precursors, a strategy that could be adapted for L-alaninol synthesis rsc.org.
Immobilized Enzyme Systems for Enhanced Enantioselectivity
Common immobilization techniques include adsorption onto a carrier (e.g., DEAE-Sephadex), entrapment within a polymer matrix (e.g., alginate or polyacrylamide gels), encapsulation, or covalent bonding to a support material mdpi.come-asct.org. For the synthesis of L-alaninol, enzymes like L-alanine reductase or relevant dehydrogenases could be immobilized to create a robust and reusable biocatalyst. Co-immobilizing multiple enzymes involved in a cascade reaction, such as an ADH and an AmDH, onto a single support can further enhance efficiency due to substrate channeling and proximity effects rsc.org. The use of immobilized enzymes in continuous-flow microreactors also represents a state-of-the-art approach to maximize conversion and control reaction conditions precisely nih.gov.
| Immobilization Method | Description | Advantages | Potential Application |
| Adsorption | Enzyme is physically bound to the surface of a carrier via weak forces (e.g., ionic, van der Waals). | Mild conditions, simple to perform. | Immobilizing L-alanine reductase on a charged support. |
| Entrapment/Encapsulation | Enzyme is physically confined within a porous polymer network or membrane. | Protects enzyme from harsh environments, minimal chemical modification. | Encapsulating whole cells or purified dehydrogenases for continuous flow synthesis. |
| Covalent Bonding | Enzyme is attached to a support via a stable covalent bond. | Strong attachment prevents enzyme leaching, enhances stability. | Attaching amine dehydrogenases to functionalized silica (B1680970) nanoparticles. |
| Cross-Linking | Enzymes are linked together to form aggregates (CLEAs) or crystals (CLECs). | Carrier-free, high enzyme loading, high stability. | Creating CLEAs of L-alanine dehydrogenase for batch reactions. |
Microbial Biotransformation Routes to L-Alaninol Derivatives
Whole-cell biocatalysis utilizes the existing metabolic pathways within microorganisms to perform desired chemical transformations. This approach can be advantageous as it often circumvents the need for costly enzyme purification and cofactor regeneration.
A notable example is the biotransformation of isopropylamine to L-alaninol by Pseudomonas sp. strain KIE171 researchgate.net. This bacterium can use isopropylamine as a sole carbon source, with L-alaninol being a key intermediate in the degradation pathway. The process involves a series of enzymatic steps, including stereospecific monooxygenation, to produce γ-glutamyl-L-alaninol, which is then hydrolyzed to liberate L-alaninol researchgate.net.
Additionally, metabolic engineering of microorganisms like Escherichia coli has been extensively used to produce high titers of L-alanine from renewable resources like glucose nih.govbohrium.comnih.gov. An engineered strain could potentially be further modified to express a reductase or dehydrogenase capable of converting the intracellular L-alanine directly into L-alaninol, creating a consolidated bioprocess for the synthesis of the amino alcohol precursor.
| Organism | Substrate | Product | Key Enzymes/Pathway |
| Pseudomonas sp. KIE171 | Isopropylamine | L-Alaninol | γ-glutamylamide synthetase, monooxygenase, hydrolase |
| Mycobacterium avium | L-Alanine | L-Alaninol | L-alanine reductase |
| Engineered E. coli | Glucose | L-Alanine | Overexpressed L-alanine dehydrogenase (AlaD) |
Novel and Green Chemistry Approaches to this compound Synthesis
The development of novel and green synthetic methodologies for this compound is driven by the increasing demand for sustainable practices in the pharmaceutical and chemical industries. These modern approaches focus on minimizing environmental impact by exploring alternative solvents, innovative processing technologies, and advanced catalytic systems.
Solvent-Free and Environmentally Benign Reaction Conditions
A primary focus of green chemistry is the reduction or elimination of hazardous organic solvents. For the synthesis of this compound and related compounds, this has led to the investigation of solvent-free reactions and the use of environmentally benign solvents like water.
Furthermore, the choice of reagents plays a crucial role. Traditional reductions of carboxylic acid derivatives to alcohols often employ powerful, pyrophoric, and water-reactive reducing agents like lithium aluminum hydride (LiAlH₄). Greener alternatives involve borohydride reducing agents, such as sodium borohydride (NaBH₄), which are milder and more compatible with aqueous or alcoholic solutions. google.comgoogle.com Processes have been developed where the reduction of a Cbz N-protected amino acid ester with a borohydride agent allows for a straightforward work-up and extraction from an aqueous medium, thereby avoiding hazardous reagents and simplifying the purification process. google.com
| Parameter | Traditional Approach | Green/Novel Approach |
| Solvent | Anhydrous organic solvents (e.g., THF, ether) | Water (with micellar catalysis), alcohols, or solvent-free |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | Sodium borohydride (NaBH₄), Catalytic Hydrogenation |
| Reaction Temp. | Often requires low temperatures (e.g., 0 °C) | Room temperature to moderate heat |
| Work-up | Hazardous quenching procedures | Aqueous extraction |
| Waste Profile | High organic solvent waste, aluminum salts | Reduced organic waste, biodegradable components |
Flow Chemistry and Continuous Processing in this compound Production
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production, offering enhanced safety, efficiency, and scalability. mit.edu This technology utilizes microreactors or packed-bed reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com
The synthesis of this compound is well-suited for continuous flow methodologies. For example, the reduction of a Cbz-L-alanine ester can be performed in a flow reactor, providing superior heat transfer and mixing compared to a batch vessel. This improved control minimizes the formation of by-products and allows for safer handling of exothermic reactions. nih.gov
A key advantage of flow chemistry is the ability to integrate multiple reaction and purification steps into a single, automated sequence. nih.gov For the production of this compound, a flow system could be designed with an initial reactor for the reduction, followed by in-line columns containing immobilized scavengers or catalysts. durham.ac.uk These packed columns can remove unreacted reagents or by-products, delivering a purified stream of the desired product and eliminating the need for traditional, solvent-intensive work-up and chromatography. durham.ac.uk The activation of N-Cbz-protected amino acids, including Cbz-L-alanine, has been successfully demonstrated in continuous-flow systems, highlighting the technology's applicability to the synthesis of its derivatives. researchgate.net
Advantages of Flow Chemistry in this compound Production
| Feature | Benefit |
| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents and exotherms. |
| Improved Control | Precise control over temperature, pressure, and residence time leads to higher selectivity and yield. |
| Increased Efficiency | Shortened reaction times and automation reduce manual labor and operational costs. |
| Scalability | Production can be easily scaled by running the system for longer periods ("scaling out") rather than using larger reactors. |
| Process Integration | Multiple synthesis and purification steps can be linked, creating a streamlined and automated process. nih.gov |
Advanced Catalysis in Amino Alcohol Functionalization
Catalysis is at the heart of green chemistry, enabling reactions to proceed with high efficiency and selectivity under milder conditions. For the synthesis of this compound, both advanced heterogeneous catalysis and biocatalysis offer promising green alternatives to stoichiometric reagents.
Advanced Heterogeneous Catalysis The direct hydrogenation of the carboxylic acid group of L-alanine to L-alaninol can be achieved using heterogeneous catalysts. Kinetic studies have shown that ruthenium (Ru) nanoparticles supported on carbon nanotubes (CNT) are effective for this transformation. rsc.org Research has demonstrated that the reaction is structure-sensitive, with the reaction rates being strongly dependent on the size of the Ru nanoparticles. rsc.org Specifically, Ru(101) facets have been identified as the dominant active sites for the hydrogenation, providing crucial insights for the rational design of more efficient catalysts. rsc.org This catalytic approach is advantageous as the catalyst can be easily recovered and recycled, minimizing metal waste. The aqueous-phase hydrogenation of L-alanine over a Ru/C catalyst has also been studied, showing the feasibility of conducting this reduction in a green solvent. capes.gov.br
Biocatalysis Enzymes are highly efficient and selective catalysts that operate under mild conditions in aqueous environments, making them ideal for green chemical synthesis. The production of amino alcohols like alaninol can be achieved through innovative biocatalytic cascades. rsc.org
One strategy involves a multi-enzyme, one-pot system that can convert a starting amino acid into the corresponding amino alcohol. For example, a cascade has been developed to synthesize phenylalaninol from L-phenylalanine using a sequence of enzymes: an L-amino acid deaminase, an α-keto acid decarboxylase, a benzaldehyde lyase, and an amine transaminase. rsc.org This type of biocatalytic pathway could be adapted for the synthesis of L-alaninol from bio-based L-alanine. The reduction of the carboxylic acid can be achieved using enzymes such as carboxylic acid reductases (CARs).
Furthermore, specific enzymes are capable of interacting with Cbz-protected molecules. For instance, a "Cbz-ase" enzyme from the bacterium Sphingomonas has been identified that can selectively cleave the Cbz protecting group, demonstrating enzymatic compatibility with this common synthetic handle. nih.gov The combination of biocatalysis with continuous-flow technology has also been shown to be a powerful method for producing β-amino alcohols efficiently under benign conditions. mdpi.com
Comparison of Catalytic Approaches for Alaninol Synthesis
| Catalyst Type | Example | Advantages | Challenges |
| Heterogeneous | Ru nanoparticles on Carbon Nanotubes (Ru/CNT) rsc.org | Recyclable, robust, high activity. | May require elevated temperature/pressure, potential for metal leaching. |
| Biocatalytic | Multi-enzyme cascades (e.g., using reductases, transaminases) rsc.org | High stereoselectivity, mild aqueous conditions, biodegradable. | Enzyme stability, substrate scope, and cofactor regeneration can be issues. |
Stereochemical Aspects and Chiral Purity of Cbz L Alaninol
Preservation of Chirality During Transformations
Once synthesized, maintaining the stereochemical integrity of Cbz-L-alaninol during storage and subsequent chemical reactions is crucial for its utility as a chiral building block.
Racemization is the process by which an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers, resulting in the loss of optical activity. The chiral center in this compound is adjacent to the nitrogen atom of the carbamate (B1207046) group. While the alcohol functional group itself is relatively stable, the α-proton in the corresponding aldehyde (Cbz-L-alaninal) is known to be susceptible to racemization, especially during purification on silica (B1680970) gel via keto-enol tautomerism. jst.go.jp For this compound, racemization is less likely under neutral or mild acidic/basic conditions but can be a concern under more forcing conditions.
Strong Bases: Exposure to strong bases can potentially lead to the deprotonation of the carbamate N-H proton, but the C-H bond at the stereocenter is generally robust. However, in reactions involving the oxidation of the alcohol to an aldehyde, the resulting α-proton becomes significantly more acidic and prone to abstraction by base, leading to rapid racemization. mit.edu
High Temperatures: Prolonged exposure to high temperatures can provide sufficient energy to overcome the barrier to racemization, although this is generally not a major concern under standard synthetic and storage conditions.
Harsh Acidic Conditions: While the Cbz group is typically removed under hydrogenolysis, strong acidic conditions could potentially compromise stereochemical integrity in some contexts, though this is less common for amino alcohols compared to amino acids.
| Condition | Mechanism/Reason | Applicable Derivative | Reference |
|---|---|---|---|
| Strong Base (e.g., NaOtBu) | Enolization via abstraction of the α-proton. | Amino acid esters, aldehydes | jst.go.jpmit.edu |
| Chromatography on Silica Gel | Keto-enol tautomerism catalyzed by the acidic surface of silica. | Cbz-α-aminoaldehydes | jst.go.jp |
| Certain Peptide Coupling Reagents | Formation of oxazolone (B7731731) intermediates from the corresponding acid. | N-protected amino acids | orgsyn.orgmdpi.com |
To prevent the erosion of enantiomeric purity, specific strategies are employed when using this compound in multi-step syntheses.
Mild Reaction Conditions: The use of mild, non-racemizing conditions is the most important strategy. This includes performing reactions at low temperatures and avoiding strong acids or bases. nih.govacs.org
Orthogonal Protecting Groups: The Cbz group is stable under a variety of conditions but can be selectively removed by catalytic hydrogenation. This orthogonality allows other chemical transformations to be performed on the molecule without disturbing the Cbz group or the stereocenter.
Careful Choice of Reagents: When this compound is used in reactions like peptide couplings (after oxidation to the corresponding acid), the choice of coupling agent is critical. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to suppress racemization by preventing the formation of a reactive oxazolone intermediate. mdpi.com
Avoiding Problematic Intermediates: As the aldehyde derivative of this compound is prone to racemization, synthetic routes that involve this intermediate must be carefully designed, often proceeding immediately to the next step without purification. jst.go.jp
Role of this compound as a Chiral Synthon
A chiral synthon is a stereochemically pure building block used to introduce a specific chiral center into a target molecule. nih.gov this compound is a valuable chiral synthon because it provides a compact, three-carbon unit with a defined stereocenter and two distinct functional groups (a protected amine and a primary alcohol). researchgate.netresearchgate.net
The hydroxyl group can be easily converted into other functionalities, such as an aldehyde, a carboxylic acid (via oxidation), or a leaving group for nucleophilic substitution. The protected amine can be deprotected at a later stage to reveal a primary amine, which can then participate in amide bond formation or other reactions.
For example, this compound and its parent amino acid, L-alanine, have been used as starting materials in the synthesis of non-proteinogenic amino acids, peptide mimics, and various natural products. chimia.chrenyi.hu Its predefined stereochemistry is transferred to the final product, avoiding the need for a challenging asymmetric step later in the synthesis and ensuring the desired stereochemical outcome of the target molecule. orgsyn.orgorgsyn.org
Applications in Asymmetric Synthesis
This compound is a versatile tool in asymmetric synthesis, primarily utilized as a chiral building block that introduces a specific stereocenter into a target molecule. Its high enantiomeric purity allows it to serve as a reliable source of chirality. The applications often involve the transformation of the alcohol or the protected amine functionalities.
One of the most common strategies involves the oxidation of this compound to its corresponding aldehyde, Cbz-L-alaninal. This chiral aldehyde is a key electrophile in carbon-carbon bond-forming reactions, where the existing stereocenter directs the formation of new chiral centers. For instance, in the synthesis of chiral cyclic polyamines, this compound is oxidized to Cbz-L-alaninal, which then undergoes reductive amination with another amino acid derivative. rsc.orgrsc.org This reaction proceeds with high fidelity, transferring the stereochemistry of the alanine (B10760859) moiety into the growing linear precursor of the macrocycle, often without significant epimerization. rsc.orgrsc.org
Furthermore, the parent amino acid, N-Cbz-L-alanine, is instrumental in the formation of chiral auxiliaries. A notable example is its use in creating oxazolidinone templates. chimia.ch These templates can be alkylated with high diastereoselectivity, and subsequent hydrolysis yields α-substituted amino acids of high enantiomeric purity. In one protocol, N-Cbz-L-alanine is reacted with an aldehyde to form an oxazolidinone, which, after a crystallization-induced asymmetric transformation, yields a single diastereomer that can be used for stereocontrolled alkylations. chimia.ch
The table below summarizes key applications of this compound and its direct precursor in asymmetric synthesis.
| Precursor/Reagent | Reaction Type | Application/Product | Stereochemical Outcome | Reference |
| This compound | Oxidation to Aldehyde | Synthesis of Cbz-L-alaninal | Retention of (S)-configuration | rsc.orgrsc.org |
| Cbz-L-alaninal | Reductive Amination | Synthesis of chiral dimers/trimers for cyclic polyamines | High diastereoselectivity, minimal epimerization | rsc.orgrsc.org |
| N-Cbz-L-alanine | Oxazolidinone Formation | Chiral template for asymmetric alkylation | High diastereoselectivity (>98% ee) after hydrolysis | chimia.ch |
Chemical Reactivity and Derivatization of Cbz L Alaninol
Reactions Involving the Protected Amine Functionality
The reactivity of the amine functionality is dominated by the carbobenzyloxy (Cbz) protecting group. Reactions in this category primarily involve the cleavage of this group to liberate the free amine, which can then participate in subsequent reactions such as amide bond formation.
The removal of the Cbz group is a common and crucial step in peptide synthesis and other applications where the amine needs to be unmasked. Several methods exist, with the choice depending on the presence of other sensitive functional groups in the molecule.
The most prevalent strategy is catalytic hydrogenation . This method involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). ontosight.aimasterorganicchemistry.com The reaction is clean, mild, and proceeds at neutral pH, which preserves most other functional groups. ontosight.aimasterorganicchemistry.com The process results in the formation of the free amine, carbon dioxide, and toluene (B28343). rsc.org Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) instead of hydrogen gas, is also an effective alternative. researchgate.net
Acidic cleavage offers another route. Strong acids such as hydrogen bromide (HBr) in acetic acid can cleave the Cbz group, although these harsh conditions may not be suitable for sensitive substrates. rsc.org Additionally, specific nucleophilic deprotection protocols have been developed for substrates that are incompatible with hydrogenation or strong acids. google.com
Table 1: Common Deprotection Strategies for the Cbz Group
| Reagent(s) | Conditions | Mechanism | Key Features | Citations |
|---|---|---|---|---|
| H₂, Pd/C | Atmospheric or elevated pressure, typically in solvents like MeOH or EtOH | Hydrogenolysis | Very mild, neutral pH, common in peptide synthesis. masterorganicchemistry.com | ontosight.aimasterorganicchemistry.comresearchgate.netprepchem.com |
| HCONH₄, Pd/C | Room temperature or gentle heating | Transfer Hydrogenation | Avoids the use of gaseous H₂, generally safe and efficient. | researchgate.net |
| HBr/AcOH | Anhydrous conditions | Acidolysis | Harsh conditions, can cleave other acid-labile groups. | rsc.org |
| 2-Mercaptoethanol, K₃PO₄ | 75 °C in DMA | Nucleophilic Cleavage | Useful for substrates sensitive to hydrogenation or acid. | google.com |
Amide bond formation at the nitrogen of Cbz-L-alaninol requires the prior removal of the Cbz protecting group as described in section 4.1.1. Once the free amine of L-alaninol is exposed, it can act as a nucleophile to react with an activated carboxylic acid to form a new amide bond.
This is a fundamental reaction in peptide synthesis. For example, L-alaninol can be coupled with N-acyl amino acid esters. In one study, various activated N-acetyl amino acid esters were reacted with L-alaninol in ethyl acetate, demonstrating its utility as an amine component in forming a dipeptide-like structure. nih.gov The reaction proceeds through a trans-esterification followed by an O,N-acyl transfer. nih.gov Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or other modern reagents like HATU or HOBt, can be used to activate a carboxylic acid partner for reaction with L-alaninol. rsc.orgorgsyn.org
Reactions at the Hydroxyl Group of this compound
The primary alcohol of this compound is a versatile functional handle that can undergo a variety of transformations, including esterification, etherification, oxidation, and substitution.
The hydroxyl group of this compound can be readily acylated to form esters. Standard esterification methods, such as reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), are effective. Alternatively, coupling with a carboxylic acid using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) affords the corresponding ester. prepchem.com This reaction is widely used to attach this compound to other molecules, including in the synthesis of prodrugs. prepchem.com
Etherification of the primary alcohol can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then displaces a halide from an alkyl halide to form the ether. While this is a general method, specific applications to this compound must consider potential side reactions. Research into reductive etherification of a Cbz-protected alkynyl amino alcohol analogous to this compound found that the reaction failed to produce the desired morpholine (B109124) product, highlighting that not all etherification strategies are compatible with the Cbz group under certain catalytic conditions. rsc.org
The primary alcohol of this compound can be oxidized to yield either the corresponding aldehyde (Cbz-L-alaninal) or the carboxylic acid (Cbz-L-alanine). rsc.orgchemicalbook.com The outcome of the reaction is highly dependent on the choice of the oxidizing agent and the reaction conditions. illinois.edu
To obtain the aldehyde, mild oxidizing agents are required, and the product is often removed from the reaction mixture as it forms to prevent over-oxidation. Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is highly effective for this transformation. Other reagents like Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) are also suitable for synthesizing the aldehyde. Conversely, strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid under aqueous conditions, will typically oxidize the primary alcohol directly to the carboxylic acid. rsc.org Interestingly, studies on the aerobic oxidation of this compound using a TEMPO/copper catalyst system reported incomplete conversion, indicating that this particular substrate can be challenging for certain catalytic systems. rsc.org
Table 2: Oxidation of this compound's Primary Alcohol
| Reagent(s) | Typical Conditions | Product | Notes | Citations |
|---|---|---|---|---|
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Low temperature (-78 °C), CH₂Cl₂ | Aldehyde (Cbz-L-alaninal) | High yields, avoids heavy metals. | |
| TEMPO/CuOTf/bpy/NMI | O₂ or air, room temperature | Aldehyde (Cbz-L-alaninal) | Reported to give incomplete conversion with this substrate. | rsc.org |
| K₂Cr₂O₇, H₂SO₄ | Heat under reflux | Carboxylic Acid (Cbz-L-alanine) | Harsh, strong oxidizing conditions. | rsc.orgillinois.edu |
| Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Aldehyde (Cbz-L-alaninal) | Mild, metal-free, but reagent can be explosive. |
The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. For instance, reaction with methanesulfonyl chloride (MsCl) in the presence of a base yields the mesylate. This activated intermediate can then be displaced by nucleophiles like halides or azide (B81097). researchgate.net
Direct conversion to alkyl halides is also possible. Thionyl chloride (SOCl₂) can be used to convert the alcohol to the corresponding chloride, Cbz-L-alaninyl chloride, while phosphorus tribromide (PBr₃) would yield the bromide. tcichemicals.com
The synthesis of the corresponding azide, a valuable intermediate for introducing nitrogen or forming triazoles, can be achieved via several methods. A common approach is the Mitsunobu reaction, where the alcohol is treated with a combination of a phosphine (B1218219) (e.g., triphenylphosphine), an azodicarboxylate (e.g., DEAD or DIAD), and an azide source like diphenylphosphoryl azide (DPPA). This reaction typically proceeds with inversion of stereochemistry at the carbon center. An alternative one-pot procedure involves activating the alcohol with a phosphate (B84403) derivative, which is then displaced by an azide ion.
Transformations Involving Both Functional Groups
Transformations that engage both the protected amine and the hydroxyl group of this compound are of particular interest as they lead to the formation of complex cyclic structures. These reactions often proceed with a high degree of stereochemical control, leveraging the existing chirality of the starting material.
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems. These cyclization reactions are fundamental in medicinal chemistry and natural product synthesis, as these heterocyclic scaffolds are present in a vast array of biologically active molecules.
One of the most common applications of this compound and its parent amino acid, L-alanine, is in the synthesis of chiral oxazolidinones. These heterocycles are not only important pharmacophores but also serve as valuable chiral auxiliaries in asymmetric synthesis. The cyclization can be achieved through various methods. For example, N-Cbz-L-alanine can react with aldehydes in the presence of reagents like thionyl chloride and zinc chloride to yield oxazolidin-5-ones. nih.gov While not a direct cyclization of this compound, the reduction of the carboxylic acid to the alcohol to form this compound is a common preceding step in many synthetic sequences. The direct cyclization of amino alcohols like this compound with phosgene (B1210022) or its equivalents is a standard method for preparing the corresponding oxazolidin-2-ones.
Another important class of heterocycles accessible from this compound derivatives are aziridines. These strained three-membered rings are versatile synthetic intermediates. The synthesis of aziridines from 1,2-amino alcohols typically involves the conversion of the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic attack by the nitrogen atom. clockss.orgnih.gov For this compound, this would involve a two-step process where the alcohol is first activated (e.g., by mesylation or tosylation) and then treated with a base to induce ring closure. The Cbz group is a suitable N-protecting/activating group for such transformations. clockss.org
The synthesis of six-membered heterocycles such as morpholinones and piperazinones from this compound or its derivatives has also been explored. For instance, N-protected α-amino acids can undergo base-mediated cyclization with 1,2-dibromoethane (B42909) to produce morpholinone derivatives in enantiomerically pure forms. nih.gov A Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, which can be derived from the corresponding Cbz-amino acids, leads to 1,3-oxazinane-2,5-diones. galchimia.com The synthesis of chiral piperazinones has been reported starting from L-alanine methyl ester and N-Cbz-aminoacetaldehyde, which undergoes reductive amination followed by cyclization. acs.org
Macrocyclization reactions involving Cbz-protected amino acids are also a significant area of research, particularly in peptide chemistry. Palladium-promoted tandem deprotection and cyclodimerization of Cbz-dipeptidoyl benzotriazolide precursors can lead to the formation of [1+1] macrocycles. lscollege.ac.in
Below is a table summarizing some of the cyclization reactions involving derivatives of Cbz-L-alanine to form heterocyclic systems.
| Starting Material Derivative | Reagents and Conditions | Heterocyclic Product | Yield (%) | Reference |
| N-Cbz-L-alanine | Benzaldehyde, ZnCl₂, SOCl₂, THF | (4S,5R)-3-(Benzyloxycarbonyl)-5-methyl-4-phenyl-1,3-oxazolidin-2-one | ~65% | nih.gov |
| Phenylalanine-derived N-Cbz-protected diazoketone | HClO₄-SiO₂, MeOH | (S)-3-(Benzyloxycarbonyl)-6-benzyl-1,3-oxazinane-2,5-dione | 90% | galchimia.com |
| L-alanine methyl ester hydrochloride & N-Cbz-aminoacetaldehyde | 1. Et₃N, DCM; 2. NaBH(OAc)₃, MeOH | (R)-3-Methylpiperazin-2-one (after deprotection) | Not specified | acs.org |
| N-Cbz-L-alanine | 1,2-dibromoethane, K₂CO₃ | (S)-4-((benzyloxycarbonyl)methyl)morpholin-3-one | Good | nih.gov |
Rearrangement reactions of this compound and its derivatives represent a sophisticated strategy for the synthesis of complex molecular architectures. These reactions often involve the migration of a group from one atom to another within the same molecule, leading to a structural isomer. Two notable rearrangement reactions in the context of amino alcohols and their derivatives are the Curtius rearrangement and the aza-Cope rearrangement.
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgnih.gov This reaction is not directly applicable to this compound itself but can be applied to its corresponding carboxylic acid derivative, N-Cbz-L-alaninoic acid. This acid can be formed by the oxidation of the primary alcohol of this compound. The resulting alaninoic acid can then be converted to an acyl azide, which upon heating, rearranges to an isocyanate. This isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For example, reaction with water leads to the corresponding amine after decarboxylation, while reaction with an alcohol, such as tert-butanol, yields a Boc-protected amine. wikipedia.org The key step of the rearrangement involves the migration of the alkyl group from the carbonyl carbon to the electron-deficient nitrogen of the nitrene intermediate, which is formed transiently. This migration occurs with complete retention of the stereochemistry at the migrating carbon. wikipedia.org
General Mechanism of the Curtius Rearrangement:
Formation of Acyl Azide: The carboxylic acid is converted into an acyl azide, typically via an acid chloride or by using reagents like diphenylphosphoryl azide (DPPA).
Rearrangement: The acyl azide loses a molecule of nitrogen gas upon heating to form a short-lived acyl nitrene intermediate.
Migration: The alkyl group attached to the carbonyl carbon migrates to the electron-deficient nitrogen atom, forming an isocyanate. The stereochemistry of the migrating group is retained.
Trapping: The resulting isocyanate can be reacted with a nucleophile (e.g., water, alcohol, amine) to yield the final product.
The aza-Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of a nitrogen-containing 1,5-diene. tcichemicals.comredalyc.org For a derivative of this compound to undergo this reaction, it would first need to be N-allylated. This would involve deprotection of the Cbz group, allylation of the resulting free amine, and then re-protection or direct use in the rearrangement. The classic aza-Cope rearrangement involves a substrate with an N-allyl and a homoallylic alcohol moiety. Upon formation of an iminium ion from the N-allyl amine and an aldehyde or ketone, the nih.govnih.gov-sigmatropic shift occurs. tcichemicals.com This reaction is often coupled with a subsequent Mannich cyclization, providing a powerful tool for the construction of pyrrolidine (B122466) rings. tcichemicals.com
General Mechanism of the Cationic 2-Aza-Cope Rearrangement:
Iminium Ion Formation: An N-allyl homoallylic amine reacts with an aldehyde or ketone to form an iminium ion intermediate.
nih.govnih.gov-Sigmatropic Rearrangement: The molecule undergoes a concerted rearrangement through a chair-like transition state, where the C1-C2 and C4-C5 bonds are broken and a new C2-C4 bond is formed, along with the migration of the double bonds.
Hydrolysis or Further Reaction: The resulting enol or enamine intermediate can be hydrolyzed to a ketone or aldehyde, or it can participate in further intramolecular reactions, such as a Mannich cyclization.
While direct mechanistic studies on the rearrangement of this compound itself are not extensively documented, the principles of these well-established reactions can be applied to predict its reactivity and guide its use in the synthesis of complex nitrogen-containing molecules. The stereocenter in this compound provides an excellent handle for controlling the stereochemical outcome of such rearrangements.
Applications of Cbz L Alaninol in Complex Molecule Synthesis
Cbz-L-Alaninol as a Chiral Building Block in Natural Product Synthesis
This compound serves as a key fragment in the total synthesis of various alkaloids and other natural products derived from amino acids. For instance, in the synthesis of complex diketopiperazine alkaloids, derivatives of Cbz-protected amino acids are crucial for building the peptide backbone. nih.gov The synthesis of certain benzodiazepine (B76468) alkaloids has also utilized Cbz-L-alanine as a starting material to establish the correct stereochemistry. ki.se The general strategy involves coupling the Cbz-protected amino alcohol with other fragments, followed by cyclization and further transformations to yield the target natural product. This approach has been applied to the synthesis of homodimeric and heterodimeric bispyrrolidinoindoline dioxopiperazine natural products. acs.org
An example includes the synthesis of (+)-WIN 64745, where N-Cbz-L-leucine was coupled to an indoline (B122111) intermediate. nih.gov Although this example uses a leucine (B10760876) derivative, the principle applies to alanine (B10760859) derivatives as well, showcasing the utility of Cbz-protected amino acids and their corresponding amino alcohols in building complex alkaloid structures.
Table 1: Examples of Natural Product Classes Synthesized Using Cbz-Amino Acid Derivatives
| Natural Product Class | Role of Cbz-Amino Acid Derivative | Reference |
| Diketopiperazine Alkaloids | Chiral building block for peptide backbone | nih.govacs.org |
| Benzodiazepine Alkaloids | Establishes key stereocenters | ki.se |
| Pyrroloiminoquinone Alkaloids | Chiral precursor for complex ring systems | researchgate.net |
In peptide chemistry, Cbz-protected amino acids and their derivatives are fundamental building blocks. ontosight.ai this compound can be oxidized to the corresponding aldehyde and used in peptide couplings or modified to create non-natural amino acid residues for incorporation into peptidomimetics. These modified peptides often exhibit enhanced stability towards enzymatic degradation or improved pharmacological properties. The Cbz group is instrumental in protecting the amine functionality during peptide bond formation and can be selectively removed via hydrogenolysis. ontosight.aiacs.org
The synthesis of peptidomimetics often involves the creation of amide bond isosteres, and this compound can serve as a precursor to structures that mimic the peptide backbone. For example, its derivative, Cbz-serine-β-lactone, is a precursor for various unnatural α-amino acids through stereoselective nucleophilic attack. clockss.org This highlights the versatility of Cbz-protected amino alcohols in generating diverse, biologically active molecules.
This compound in Pharmaceutical Intermediate Synthesis
The utility of this compound extends to the pharmaceutical industry, where it serves as a crucial intermediate for the synthesis of drug candidates and active pharmaceutical ingredients (APIs). ontosight.aichemicalbook.com Its chiral nature is particularly important for the development of stereochemically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect. ethz.ch
L-alaninol itself is a known intermediate in the preparation of several drugs, including the HIV-1 integrase inhibitor Cabotegravir and the kinase inhibitor Encorafenib. chemicalbook.com While these syntheses may start from L-alaninol, the use of this compound provides a protected form that can be advantageous in certain synthetic routes, preventing unwanted side reactions of the amino group. The development of new pharmaceuticals often relies on the synthesis of libraries of related compounds for screening, and this compound is a valuable starting material for generating such diversity. ontosight.ai
The chiral scaffold of this compound is also employed in the synthesis of chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of chemical transformations. For example, chiral N-protected β-amino sulfonyl chlorides derived from amino acids, including L-alanine, have been used to create new families of chiral ligands for enantioselective catalysis. core.ac.uk The development of such catalysts is a significant area of research, as they provide an efficient means of producing enantiomerically pure compounds on a large scale. abcr.com Chiral bis(oxazoline) ligands, for instance, have shown excellent enantioselectivity in numerous reactions. abcr.com
Table 2: Applications of this compound Derivatives in Catalysis
| Application | Derivative Type | Function | Reference |
| Asymmetric Catalysis | Chiral Ligands | Induce enantioselectivity in metal-catalyzed reactions | core.ac.ukabcr.com |
| Organocatalysis | Chiral Organocatalysts | Catalyze reactions without a metal center | rsc.org |
Advanced Materials and Chiral Recognition Systems
The unique molecular structure of this compound and its derivatives makes them suitable for applications in advanced materials and chiral recognition. Chiral recognition is the ability of a chiral molecule (the host) to interact differently with the two enantiomers of another chiral molecule (the guest). This phenomenon is fundamental to many biological processes and has practical applications in areas such as enantioselective separations and sensors.
Chiral ionic liquids (CILs) have been synthesized from L-alanine esters and have demonstrated the ability to act as both a solvent and a chiral selector. wiley.comnih.gov For instance, an L-alanine-based ionic liquid showed chiral recognition for the enantiomers of 2,2,2-trifluoroanthrylethanol. wiley.com Furthermore, chiral imidazolium-functionalized gold nanoparticles, synthesized using L-alanine as a starting material, have shown reversible aggregation and molecular recognition capabilities. acs.org These materials have potential applications in the enantioselective separation of racemic mixtures.
The development of chiral receptors for the enantioselective recognition of amino acids and their derivatives is an active area of research. mdpi-res.com While specific examples focusing solely on this compound are not abundant, the principles of using chiral building blocks derived from amino acids are well-established. These systems often rely on non-covalent interactions, such as hydrogen bonding and π-π stacking, to achieve selective binding. mdpi.com
Design and Synthesis of Chiral Polymers and Supramolecular Assemblies
The unique structural attributes of this compound and its derivatives are instrumental in the bottom-up construction of ordered, chiral macromolecular systems. These systems include both covalently linked chiral polymers and non-covalently bonded supramolecular assemblies, where chirality is expressed at a macroscopic level.
Chiral Polymers:
This compound is a precursor for synthesizing chiral monomers used in polymerization reactions. For instance, it can be used to create chiral cyclic polyamines and poly(β-peptoid)s. rsc.orgchinesechemsoc.org A convergent synthetic approach can begin with the N-terminal protection of (S)-alaninol with the Cbz group. rsc.org The resulting this compound can then undergo further reactions, such as oxidation followed by reductive amination, to elongate the molecular chain. rsc.org This step-wise process allows for the precise construction of oligomers which can then be cyclized to form defined macrocycles or polymerized into longer chains. rsc.org For example, research has demonstrated the synthesis of nine and twelve-membered cyclic polyamines starting from Cbz-protected alaninol. rsc.org This strategy highlights the utility of the Cbz group in directing the synthesis and preventing unwanted side reactions. rsc.org
The resulting polymers often exhibit unique secondary structures, such as helical conformations, due to the inherent chirality of the alaninol monomer unit. kumamoto-u.ac.jp The development of poly(β-peptoid)s, a class of polypeptide mimics with high biocompatibility and resistance to enzymatic degradation, has also been advanced by using monomers derived from N-substituted β-alanines, a category that includes Cbz-protected structures. chinesechemsoc.org
Supramolecular Assemblies:
Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to build large, well-ordered structures from smaller molecular components. researchgate.net Cbz-protected amino acids and their derivatives are well-documented participants in forming such assemblies, particularly hydrogels. researchgate.netmdpi.comsemanticscholar.org The Cbz group, with its aromatic ring, promotes π-π stacking, while the amino acid backbone provides sites for hydrogen bonding. mdpi.comsemanticscholar.org
While direct studies on this compound hydrogels are less common, extensive research on analogous molecules like Cbz-L-phenylalanine (Cbz-Phe) provides strong evidence for its potential. mdpi.com Cbz-Phe self-assembles into fibrillar networks to form stable hydrogels, a process driven by a combination of aromatic interactions and hydrogen bonds. mdpi.com The balance of these forces is critical; for example, Cbz-methionine shows a lower propensity to form stable gels compared to the more hydrophobic Cbz-Phe, indicating that the side chain influences the stability of the resulting assembly. semanticscholar.org By extension, the methyl group of this compound would allow it to participate in similar self-assembly phenomena, leading to the formation of chiral gels, fibers, and other nanostructures. These materials are of interest for applications in tissue engineering and drug delivery. semanticscholar.org
| Polymer/Assembly Type | Precursor/Monomer | Key Interactions | Resulting Structure | Reference |
| Chiral Cyclic Polyamines | This compound derivative | Covalent bonds (Amide) | 9 and 12-membered macrocycles | rsc.org |
| Poly(β-peptoids) | N-substituted β-alanine N-thiocarboxyanhydrides | Covalent bonds (Peptoid) | Functional polypeptide mimics | chinesechemsoc.org |
| Supramolecular Hydrogels | Cbz-L-phenylalanine (analogous) | Hydrogen bonding, π-π stacking | Self-assembled fibrillar networks | mdpi.comsemanticscholar.org |
| Helical Polymer Complexes | N-benzyloxycarbonyl α-amino acids | Electrostatic, Hydrophobic | Host-guest complexes with poly(L-lysine) | kumamoto-u.ac.jp |
Applications in Chiral Sensors and Separation Technologies
The ability to distinguish between enantiomers—mirror-image isomers of a chiral molecule—is critical in pharmaceuticals, agrochemicals, and food science. This compound and related Cbz-amino acid derivatives play a significant role in developing technologies for chiral recognition and separation.
Chiral Sensors:
Chiral sensors are devices that produce a measurable signal upon interacting differently with two enantiomers of a target analyte. This differential interaction, or chiral recognition, often relies on creating a chiral environment that complements one enantiomer better than the other. Cbz-amino acid derivatives are used to create these recognition elements.
Studies have shown that modified β-cyclodextrins can achieve enhanced chiral discrimination for N-Cbz-D/L-alanine. nankai.edu.cn The binding events, driven by enthalpy, are analyzed using techniques like titration microcalorimetry to quantify the difference in interaction strength. nankai.edu.cn Furthermore, colorimetric sensors have been developed that exhibit a visible color change upon binding to alanine anions, demonstrating a practical application of this recognition. researchgate.net Gold nanoparticles functionalized with chiral imidazolium (B1220033) salts derived from amino acids have also been shown to recognize enantiomers of alanine, with the interaction being monitored by circular dichroism spectroscopy. acs.org In these systems, the Cbz-protected amino acid component provides a defined chiral space, enabling the sensor to differentiate between enantiomers through a combination of interactions, such as hydrogen bonding and steric hindrance. rsc.org
Chiral Separation Technologies:
Chiral separation involves isolating one enantiomer from a racemic (50:50) mixture. Cbz-protected amino acids are employed in several chromatographic and chemical separation techniques.
Chiral Stationary Phases (CSPs): In High-Performance Liquid Chromatography (HPLC), CSPs are used to separate enantiomers. Polysaccharide-derived CSPs, such as Chiralcel OD, have demonstrated good resolution for N-Cbz α-amino acid derivatives. researchgate.net The separation mechanism involves transient diastereomeric interactions between the analyte and the chiral stationary phase, where differences in stability lead to different retention times. It has been observed that N-CBZ protected derivatives often show better enantioselectivity compared to other protected amino acids like N-t-BOC derivatives. researchgate.net
Chiral Mobile Phase Additives: A chiral selector can be added to the mobile phase to achieve separation on a standard achiral column. This method is used in both HPLC and Capillary Electrophoresis (CE).
Chiral Resolving Agents: In chemical resolution, a chiral resolving agent is used to react with a racemic mixture to form a pair of diastereomers, which can then be separated by conventional methods like crystallization or chromatography due to their different physical properties. For example, N-carbobenzoxy-(Cbz)-L-phenylalanine has been successfully used as a resolving agent to separate the enantiomers of D,L-phenylalanine tert-butyl ester. google.com This principle is applicable to other Cbz-amino acids, which can serve as resolving agents for racemic amines or alcohols.
| Technology | Role of Cbz-Derivative | Principle of Operation | Analytes | Reference |
| Chiral Sensors | Chiral Recognition Element | Differential binding of enantiomers to a Cbz-alanine modified surface/molecule, causing a detectable signal (e.g., fluorescence, color change). | N-Cbz-D/L-Alanine, Alanine anions | nankai.edu.cnresearchgate.net |
| Chiral HPLC | Analyte or Component of CSP | Enantiomers are separated based on differential interaction with a chiral stationary phase. | N-Cbz α-amino acid derivatives | researchgate.netsigmaaldrich.com |
| Chemical Resolution | Chiral Resolving Agent | Forms separable diastereomeric salts upon reaction with a racemic mixture. | Racemic esters (e.g., phenylalanine ester) | google.com |
Computational and Spectroscopic Investigations of Cbz L Alaninol and Its Derivatives
Molecular Modeling and Conformational Analysis
Computational chemistry offers powerful tools for investigating molecules like Cbz-L-alaninol at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are used to predict stable conformations, analyze intermolecular interactions, and understand the molecule's behavior in different environments.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations are instrumental in determining its optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, providing a static, lowest-energy picture of the molecule. researchgate.net
Research on related N-Cbz protected amino acids demonstrates that DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can accurately predict molecular geometries. researchgate.net These calculations help in understanding the spatial arrangement of the carbobenzyloxy group relative to the alaninol backbone. The planarity of the amide bond and the orientation of the phenyl ring are key conformational features that can be precisely modeled. By calculating the potential energy surface, researchers can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions. researchgate.net
Table 1: Predicted Geometric Parameters for this compound using DFT (Note: These are representative values based on calculations for analogous structures like Cbz-L-alanine. Actual values would require specific DFT calculations for this compound.)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(carbonyl)-N | ~1.35 Å |
| Bond Length | N-Cα | ~1.46 Å |
| Bond Length | Cα-Cβ | ~1.53 Å |
| Bond Length | C(benzyl)-O | ~1.44 Å |
| Bond Angle | O(carbonyl)-C-N | ~125° |
| Bond Angle | C(carbonyl)-N-Cα | ~121° |
| Dihedral Angle | C(benzyl)-O-C(carbonyl)-N | ~180° (trans) |
While DFT provides a static picture, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in a solvent environment, typically over time scales from nanoseconds to microseconds. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. researchgate.net
Studies on N-Cbz-L-alanine in methanol (B129727) have shown that MD simulations can reveal crucial information about solute-solvent interactions. researchgate.net For this compound, key areas of investigation would include:
Hydrogen Bonding: Analyzing the formation and lifetime of hydrogen bonds between the N-H and O-H groups of this compound and the solvent molecules (e.g., water or methanol). The carbamate (B1207046) carbonyl oxygen is also a primary hydrogen bond acceptor site.
Conformational Dynamics: Tracking the dihedral angles along the molecule's backbone to observe conformational transitions. This reveals the flexibility of the molecule and the preferred orientations of the benzyl (B1604629) and hydroxyl groups in solution.
Solvation Shell: Using radial distribution functions, g(r), to describe the structure of the solvent molecules surrounding the solute. This can show, for instance, how water molecules arrange themselves around the hydrophobic phenyl ring versus the hydrophilic alcohol and carbamate moieties. researchgate.netnih.gov
These simulations are essential for bridging the gap between the static structure and the dynamic behavior relevant to solution-phase applications.
Table 2: Interactions Investigated by MD Simulations for this compound
| Type of Interaction | Description | Key Molecular Groups Involved |
|---|---|---|
| Solute-Solvent H-Bonding | Formation of hydrogen bonds between this compound and solvent. | -OH, N-H, C=O |
| Intramolecular H-Bonding | Potential for hydrogen bonds within a single molecule, stabilizing certain conformations. | -OH and C=O |
| Hydrophobic Interactions | The tendency of the nonpolar phenyl group to avoid contact with polar solvents like water. | Phenyl ring |
| van der Waals Forces | General non-covalent interactions that contribute to overall conformational stability. | Entire molecule |
Spectroscopic Characterization Techniques in Research
Spectroscopic techniques are the primary experimental methods for verifying the structure and purity of synthesized this compound. Each technique probes different aspects of the molecule's structure, and together they provide a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules in solution. For a molecule like this compound, a full suite of 1D (¹H, ¹³C) and 2D NMR experiments is standard.
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. sapub.orgsfu.cascielo.org.za
COSY spectra show correlations between protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the -CH-CH(CH₃)-CH₂OH spin system.
HSQC spectra correlate each proton with the carbon atom it is directly attached to, enabling unambiguous assignment of carbon resonances.
HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons (like the carbonyl and C1 of the phenyl ring) and piecing together the entire molecular framework.
Solid-State NMR (SSNMR): While solution NMR describes the molecule in a dynamic state, SSNMR provides information about the structure in the solid phase. deakin.edu.audeakin.edu.au This is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystal forms. ¹³C and ¹⁵N SSNMR can resolve distinct signals for molecules in different crystalline environments, providing insight into packing and intermolecular interactions in the solid state. deakin.edu.auresearchgate.netacs.org
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Values are approximate, reported in ppm relative to TMS, and can vary based on solvent and concentration. Assignments are based on analogous structures.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H | 7.25-7.40 (m, 5H) | 127-137 |
| Benzyl-CH₂ | ~5.10 (s, 2H) | ~67 |
| NH | ~5.5 (d, 1H) | N/A |
| Cα-H | ~3.9 (m, 1H) | ~52 |
| Cβ-H₃ | ~1.15 (d, 3H) | ~17 |
| CH₂OH | ~3.5-3.6 (m, 2H) | ~65 |
| OH | Variable (broad s, 1H) | N/A |
| C=O (Carbamate) | N/A | ~156 |
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar, thermally labile molecules like this compound, typically yielding the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
Tandem mass spectrometry (MS/MS) involves selecting a parent ion and fragmenting it via collision-induced dissociation (CID) to produce a characteristic pattern of daughter ions. epa.gov For this compound, key fragmentation pathways of the [M+H]⁺ ion include:
Loss of the benzyl group (C₇H₇, 91 Da).
Loss of toluene (B28343) (C₇H₈, 92 Da).
Decarboxylation (loss of CO₂, 44 Da).
Cleavage of the entire Cbz protecting group. researchgate.net
Isotopic analysis is inherent to MS. The natural abundance of isotopes (e.g., ¹³C, ¹⁸O) results in a characteristic isotopic pattern for the molecular ion, which can be calculated and compared to the experimental spectrum to verify the assigned formula. nih.gov Furthermore, stable isotope labeling (e.g., using ¹³C or ¹⁵N) can be employed in mechanistic studies to track the fate of specific atoms in a reaction. researchgate.netnih.gov
Table 4: Predicted ESI-MS Fragmentation of this compound ([M+H]⁺, M = 223.26 g/mol )
| m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 224.13 | [M+H]⁺ | - |
| 206.12 | [M+H - H₂O]⁺ | Water (18.01 Da) |
| 180.12 | [M+H - CO₂]⁺ | Carbon Dioxide (44.00 Da) |
| 132.07 | [M+H - C₇H₈]⁺ | Toluene (92.06 Da) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) | C₄H₁₀NO₂ (104.08 Da) |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying key functional groups present in this compound. kurouskilab.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. It is particularly sensitive to polar functional groups. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the N-H, O-H, C=O, and C-O bonds. acs.org
Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman-active. This technique is often more sensitive to non-polar, symmetric bonds and is particularly good for identifying the aromatic ring and C-C backbone vibrations. rsc.org
The combination of IR and Raman provides a comprehensive vibrational fingerprint of the molecule. kurouskilab.com
Table 5: Characteristic Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| 3200-3500 | O-H stretch | Alcohol | Strong, Broad | Weak |
| 3250-3350 | N-H stretch | Carbamate | Medium | Weak |
| 3000-3100 | C-H stretch | Aromatic | Medium | Strong |
| 2850-2960 | C-H stretch | Aliphatic | Medium | Medium |
| 1680-1720 | C=O stretch | Carbamate (Urethane) | Very Strong | Medium |
| 1510-1550 | N-H bend | Amide II band | Strong | Weak |
| 1450, 1500, 1600 | C=C stretch | Aromatic Ring | Medium-Weak | Strong |
| 1220-1280 | C-O stretch | Carbamate | Strong | Medium |
Future Directions and Emerging Research Areas for Cbz L Alaninol
Sustainable Synthesis and Biorenewable Feedstocks for Cbz-L-Alaninol
The push towards green chemistry is significantly influencing the production of fine chemicals, including this compound. rsc.org Research is increasingly focused on developing environmentally benign and efficient synthetic routes that minimize waste and energy consumption. A key strategy involves the use of biocatalysis. For instance, the precursor L-alaninol can be produced via microbial preparation, where L-alanine is reduced by enzymes like L-alanine reductase. chemicalbook.com This biological approach offers high selectivity under mild conditions.
| Strategy | Description | Potential Advantages | Relevant Research Focus |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., L-alanine reductase) or whole-cell systems to convert L-alanine into L-alaninol, the direct precursor to this compound. chemicalbook.com | High enantioselectivity, mild reaction conditions (temperature, pH), reduced use of hazardous reagents. | Enzyme discovery and engineering, process optimization for microbial fermentation. |
| Biorenewable Solvents | Replacing traditional solvents like DMF or CH2Cl2 with those derived from biomass, such as 2-MeTHF or γ-Valerolactone (GVA). acs.orgacs.org | Reduced environmental impact, lower toxicity, potential for biodegradability, derived from sustainable sources. rsc.org | Solvent screening for solubility and reactivity, process adaptation for new solvent properties. |
| Catalytic Efficiency | Improving the efficiency and reusability of catalysts used in the synthesis, particularly for the hydrogenation of the Cbz group. rsc.org | Lower catalyst loading, reduced metal waste, simplified purification, potential for continuous flow processes. acs.org | Development of novel heterogeneous catalysts, flow chemistry applications. |
| Chemo-enzymatic Synthesis | Combining traditional chemical steps with enzymatic processes to leverage the advantages of both. For example, using an enzyme for a specific chiral transformation within a larger chemical sequence. nih.gov | Optimal efficiency and selectivity, allows for the synthesis of complex structures that are difficult to achieve by one method alone. | Integration of biocatalytic steps into existing synthetic routes. |
Expanded Applications in Medicinal Chemistry and Drug Discovery Beyond Established Uses
While this compound is a known intermediate, its potential in medicinal chemistry is being expanded to the synthesis of more complex and novel therapeutic agents. fishersci.fi Its inherent chirality makes it a valuable starting material for creating stereochemically defined molecules, which is critical for drug efficacy and safety.
Emerging research involves using this compound as a foundational block for synthesizing unnatural amino acids and peptidomimetics. researchgate.net For example, it can be a precursor in the multi-step synthesis of complex fluorinated amino acids, which are of great interest in drug discovery for their ability to modulate metabolic stability and binding affinity. nih.gov Another expanding area is the conjugation of this compound-derived structures to natural products or other bioactive compounds. mdpi.com This strategy aims to improve the parent molecule's pharmacological properties, such as solubility, bioavailability, or targeting. mdpi.com Its deprotected form, L-alaninol, is a known intermediate in the synthesis of pharmaceuticals like the HIV integrase inhibitor Cabotegravir and the kinase inhibitor Encorafenib. chemicalbook.com Future work will likely see its core structure incorporated into a wider range of inhibitors, probes, and modulators for novel biological targets. nih.govnih.gov
Exploration of this compound in Novel Material Science and Nanotechnology
The unique structural features of this compound, particularly its chirality and capacity for hydrogen bonding, make it an intriguing candidate for the development of advanced functional materials. Research in this area, while still emerging, points toward significant potential in polymer science and nanotechnology. By analogy with other Cbz-protected amino acids like Cbz-lysine and Cbz-aspartic acid, this compound can be envisioned as a monomer for creating novel biodegradable and biocompatible polymers. sigmaaldrich.commdpi.com These amino acid-based polymers could self-assemble into highly ordered nanostructures. aston.ac.uk
Specific potential applications include:
Organogels and Hydrogels: Cbz-protected amino acids have been shown to act as gelators, forming fibrous networks that can trap solvents. acs.org this compound could be used to develop new gels for applications in slow-release drug delivery or as scaffolds for tissue engineering.
Nanoparticles and Micelles: As a component of amphiphilic block copolymers, the this compound moiety could form the hydrophobic core of micelles or nanoparticles. sigmaaldrich.comresearchgate.net These nanostructures are extensively studied as carriers for delivering poorly soluble drugs, protecting them from degradation and targeting them to specific tissues. nih.govmdpi.com
Functional Polymers: Incorporating this compound into polymer chains can introduce specific functionalities. The development of amino acid-based polymers is a growing field for creating materials for gene delivery and other biomedical applications. mdpi.com
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how molecules are synthesized. researchgate.net For a compound like this compound, AI and machine learning (ML) offer powerful tools to accelerate research and development. nih.govmdpi.com Although direct AI studies on this compound are not yet prevalent, the application of these technologies to organic synthesis is well-documented and directly applicable. beilstein-journals.orgsci-hub.se
Key areas of integration include:
Reaction Optimization: AI algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions (e.g., temperature, solvent, catalyst, time) for synthesizing this compound or using it in subsequent steps. rsc.org This can lead to higher yields, fewer side products, and reduced experimental effort. researchgate.net
Synthesis Planning (Retrosynthesis): ML models can propose novel and efficient synthetic routes to this compound, potentially starting from cheaper or more sustainable precursors. sci-hub.se These tools can analyze millions of known reactions to identify non-intuitive pathways that a human chemist might overlook.
Selectivity Prediction: In complex reactions, predicting the stereochemical outcome is crucial. ML models are being trained to predict the selectivity of reactions with high accuracy, which is vital when working with chiral molecules like this compound. eurekalert.org
Mechanism Elucidation: Explainable AI (XAI) is an emerging field that can help chemists understand the complex interplay of variables that determine a reaction's outcome, offering insights into reaction mechanisms. nih.gov
| AI/ML Application | Specific Task for this compound | Expected Outcome | Relevant AI/ML Field |
|---|---|---|---|
| Reaction Prediction | Predicting the yield and purity of this compound from the reduction of Cbz-L-alanine under various conditions. | Faster identification of high-performing reaction conditions, minimizing trial-and-error experimentation. researchgate.net | Supervised Learning, Regression Models |
| Retrosynthesis Planning | Generating novel synthetic pathways to this compound from alternative or biorenewable starting materials. | Discovery of more cost-effective and sustainable manufacturing processes. sci-hub.se | Graph Theory, Neural Networks |
| Condition Optimization | Fine-tuning parameters (catalyst loading, pressure, temperature) for the deprotection of the Cbz group to yield L-alaninol. | Increased process efficiency, reduced waste, and lower energy consumption. rsc.org | Bayesian Optimization, Reinforcement Learning |
| Property Prediction | Predicting the material properties (e.g., gelation ability, self-assembly behavior) of novel polymers containing this compound. | Accelerated discovery of new functional materials without the need for exhaustive synthesis and testing. | Quantitative Structure-Property Relationship (QSPR) models |
Q & A
Basic Research Questions
Q. How can researchers synthesize Cbz-L-alaninol with high purity, and what analytical techniques are essential for structural validation?
- Methodology :
- Synthesis : Use benzyloxycarbonyl (Cbz) protection of L-alaninol under anhydrous conditions, typically employing N-Cbz-chloroformate or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Reaction monitoring via thin-layer chromatography (TLC) is critical to track progress .
- Purification : Recrystallize the product from ethanol or ethyl acetate/hexane mixtures to achieve high purity (>95%), as indicated by melting point consistency (81–84°C) .
- Characterization : Validate structure using ¹H/¹³C NMR (to confirm Cbz-group integration and stereochemistry), HPLC for enantiomeric excess (if applicable), and FT-IR to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹). Mass spectrometry (MS) should confirm the molecular ion peak at m/z 209.24 .
Q. What solvent systems and storage conditions are optimal for maintaining the stability of this compound in experimental workflows?
- Methodology :
- Solubility : Use ethanol or dimethyl sulfoxide (DMSO) for dissolution, as this compound exhibits poor solubility in nonpolar solvents. Avoid aqueous buffers with extreme pH to prevent hydrolysis of the carbamate group .
- Storage : Store under inert gas (argon/nitrogen) at 4°C in a desiccator to minimize moisture absorption and oxidative degradation. Monitor stability via periodic HPLC analysis to detect decomposition products (e.g., free L-alaninol) .
Q. How should researchers design experiments to assess the chiral integrity of this compound during synthetic or catalytic processes?
- Methodology :
- Stereochemical Analysis : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection to quantify enantiomeric excess. Compare retention times with authentic standards .
- Kinetic Resolution : If using enzymes (e.g., lipases) or chiral catalysts, perform time-course studies to monitor racemization. Use circular dichroism (CD) spectroscopy for real-time tracking of optical activity changes .
Advanced Research Questions
Q. How can conflicting data on the reactivity of this compound in nucleophilic acyl substitution reactions be resolved?
- Methodology :
- Controlled Replication : Repeat experiments under strictly anhydrous conditions (e.g., using molecular sieves) to rule out moisture-induced side reactions.
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in the Cbz group) and kinetic isotope effect (KIE) studies to distinguish between concerted or stepwise mechanisms.
- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and identify steric/electronic factors influencing reactivity .
Q. What strategies are effective for integrating this compound into solid-phase peptide synthesis (SPPS) while minimizing side reactions?
- Methodology :
- Linker Selection : Use acid-labile resins (e.g., Wang resin) to avoid premature cleavage of the Cbz group.
- Coupling Optimization : Activate this compound with HOBt/DIC or PyBOP to enhance coupling efficiency. Monitor Fmoc deprotection steps (piperidine/DMF) via UV-vis to detect undesired Cbz-group removal .
Q. How do researchers analyze the role of this compound in modulating enzymatic activity, particularly in studies with contradictory kinetic results?
- Methodology :
- Enzyme Assays : Perform Michaelis-Menten kinetics with varying substrate concentrations and inhibitor (this compound) levels. Use Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition.
- Structural Biology : Co-crystallize the enzyme with this compound and solve the structure via X-ray crystallography to identify binding interactions. Validate findings with mutagenesis (e.g., alanine scanning) .
Data Reporting and Reproducibility
Q. What standards should be followed when reporting synthetic yields and spectroscopic data for this compound in publications?
- Guidelines :
- Transparency : Disclose all reaction conditions (solvent purity, temperature, equivalents of reagents) to enable replication.
- Spectroscopic Data : Include raw NMR/HPLC traces in supplementary materials, annotated with key peaks and integration values. For MS, report both calculated and observed m/z values .
Q. How can researchers address discrepancies in melting point ranges reported for this compound across different studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
